![molecular formula C50H78CaO12 B1250655 Tenivastatin calcium CAS No. 151006-18-7](/img/structure/B1250655.png)
Tenivastatin calcium
描述
Synthesis Analysis
Pitavastatin calcium, a related statin, has been synthesized through various methods. One notable approach involves the diastereoselective synthesis starting from commercially available (S)-epichlorohydrin, employing a bismuth-promoted two-component hemiacetal/oxa-Michael addition reaction. This process allowed for the assembly of the pitavastatin side chain via a Wittig reaction, highlighting the importance of stereocontrol in statin synthesis (Xiong et al., 2015).
科学研究应用
海马突触传递
- 应用:增强海马Schaffer collateral-CA1突触传递。
- 机制:通过刺激突触前体内钙离子来增强突触传递。
- 研究:魏等人(2015年)研究了天麻苷(TEN),这是从中国草药款冬花中提取的一种成分,其结构和功能类似于替尼伐他汀。他们发现TEN增强了海马基本突触传递 (Wei et al., 2015)。
钙感受受体(CaSR)激活
- 应用:激活组织中的细胞外钙感受受体。
- 研究:布朗(2010年)讨论了类钙激动剂如西那卡塞,它们激活CaSR,主要用于治疗继发性甲状旁腺功能亢进症。这项研究与替尼伐他汀的类似调节钙效应相关 (Brown, 2010)。
生物等效性研究
- 应用:评估与其他药物的可互换性。
- 研究:黄等人(2014年)对比伐他汀钙片的生物等效性进行了研究,这与替尼伐他汀钙的药代动力学行为相关 (Huang et al., 2014)。
神经元中的钙瞬变
- 应用:增强神经元中的钙瞬变。
- 研究:顾等人(2003年)探讨了前列腺素E2如何增强钙瞬变,由于替尼伐他汀的与钙相关机制,这项研究具有相关性 (Gu et al., 2003)。
线粒体功能
- 应用:对线粒体功能的影响。
- 研究:Broniarek和Jarmuszkiewicz(2018年)研究了阿托伐他汀对线粒体功能的影响,这是一种与替尼伐他汀相似的药物,为替尼伐他汀对细胞能量过程的潜在影响提供了见解 (Broniarek & Jarmuszkiewicz, 2018)。
慢性乙型肝炎患者的肾功能
- 应用:对肾功能的影响。
- 研究:郑等人(2018年)研究了替诺福韦对慢性乙型肝炎患者肾功能的影响。由于替诺福韦与替尼伐他汀具有相似的药理特性,这是相关的 (Jung et al., 2018)。
安全和危害
作用机制
Target of Action
Tenivastatin Calcium is a potent reversible inhibitor of HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces cholesterol synthesis .
Mode of Action
This compound interacts with its target, the HMG-CoA reductase, by binding to the active site of the enzyme. This interaction inhibits the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol synthesis . As a result, the level of cholesterol in the body decreases.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway. By inhibiting HMG-CoA reductase, this compound prevents the conversion of HMG-CoA to mevalonate. This leads to a decrease in cholesterol synthesis and an increase in the number of low-density lipoprotein (LDL) receptors on cell membranes of liver and extrahepatic tissues . The increase in LDL receptors enhances the uptake and clearance of LDL from the bloodstream, further reducing the level of cholesterol.
Result of Action
The molecular effect of this compound’s action is the inhibition of the HMG-CoA reductase enzyme, leading to a decrease in cholesterol synthesis . On a cellular level, this results in an increase in the number of LDL receptors on cell membranes, enhancing the uptake and clearance of LDL cholesterol from the bloodstream .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, diet and lifestyle modifications can affect the drug’s efficacy. A diet high in cholesterol can counteract the cholesterol-lowering effect of the drug. Similarly, certain environmental pollutants have been linked to cardiovascular diseases, which may influence the therapeutic efficacy of this compound . Furthermore, drug interactions can also impact the drug’s action. For example, co-administration with other drugs metabolized by the same liver enzymes could potentially alter the metabolism and efficacy of this compound .
属性
IUPAC Name |
calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H40O6.Ca/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;;+2/p-2/t2*15-,16-,18+,19+,20-,21-,23-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHWDPOUOIKHKK-XQOMDNQHSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H78CaO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164695 | |
Record name | Tenivastatin calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
911.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
151006-18-7 | |
Record name | Tenivastatin calcium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenivastatin calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENIVASTATIN CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNO268EI8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。